molecular formula C18H17NO3 B2528595 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1421483-19-3

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2528595
CAS No.: 1421483-19-3
M. Wt: 295.338
InChI Key: VRTIKBFHQTXBNC-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene backbone substituted with a carboxamide group at the 1-position. The amide nitrogen is further functionalized with a 3-(furan-2-yl)-3-hydroxypropyl chain.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIKBFHQTXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carboxylic acids and amines in the presence of coupling agents like EDCI or DCC .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • The target’s amide and hydroxyl groups likely enhance solubility in polar solvents compared to the aldehyde or cyano groups in compounds.
  • The pyrazole core in analogs introduces aromaticity and planar geometry, whereas the target’s flexible hydroxypropyl chain may improve conformational adaptability .

Physicochemical and Spectroscopic Data Comparison

Spectroscopic Features

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound ~1650–1680 (amide) Naphthalene protons: ~7.5–8.3; OH: ~2.5–3.5 (broad)
, Compound 3 1720 (aldehyde) Aldehyde proton: ~10.1; pyrazole CH: ~8.7
, Compound 4b 2210 (cyano) Cyano group: no proton signal; aromatic: ~7.2–8.5

Insights :

  • The target’s amide C=O IR stretch is distinct from the aldehyde (1720 cm⁻¹) or cyano (2210 cm⁻¹) groups in analogs.
  • Hydroxyl proton broadening in NMR would differentiate the target from compounds .

Biological Activity

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a carboxamide group and a furan moiety, which is integral to its biological activity. The molecular formula is C17H20N2O2, indicating the presence of two nitrogen atoms that may play a crucial role in pharmacological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The furan component is known for its antimicrobial activity. Compounds containing furan have been reported to exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Some studies suggest that derivatives of naphthalene and furan may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTALENE-1-CARBOXAMIDE:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MDA-MB-468 and MCF-7), showing IC50 values indicative of significant cytotoxic potential.
  • Antimicrobial Testing : The minimum inhibitory concentration (MIC) for bacterial strains was determined, with promising results suggesting effective antibacterial activity at low concentrations .

Comparative Analysis

A comparative analysis was conducted with structurally related compounds to evaluate their biological activities:

Compound NameStructureNotable Activity
2-(furan-3-yl)-N-pyrrolidin-1-yletanamideStructureAntimicrobial
N-[4-(furan-3-carbonyl)piperidin-1-yl]benzamideStructureAnticancer
3-methyl-N-[4-(furan-3-carbonyl)piperidin-1-yloxy]benzamideStructureNeuroprotective

This table illustrates the diversity in biological activities among compounds with similar structural features, emphasizing the unique therapeutic potential of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTALENE-1-CARBOXAMIDE.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Breast Cancer Treatment : In a study involving MDA-MB-468 cells, N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTALENE-1-CARBOXAMIDE exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.
  • Antibacterial Applications : A case study demonstrated that the compound effectively inhibited the growth of E. coli at an MIC of 64 µg/mL, showcasing its potential as an antibacterial agent .

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